

Remodelin hydrobromide as a pan-assay interference compound

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Compound of Interest

Compound Name: *Remodelin hydrobromide*

Cat. No.: *B610444*

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Technical Support Center: Remodelin Hydrobromide

Welcome to the technical support center for **Remodelin hydrobromide**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered when using this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Is **Remodelin hydrobromide** a specific inhibitor of NAT10?

A1: No. While initially reported as an inhibitor of N-acetyltransferase 10 (NAT10), subsequent detailed studies have demonstrated that Remodelin is a cryptic pan-assay interference compound (PAINS).[1] Biophysical analyses have found no direct evidence of Remodelin interacting with the NAT10 acetyltransferase active site.[1] Furthermore, cellular assays have shown that Remodelin treatment does not affect N4-acetylcytidine (ac4C) levels, a known target of NAT10 activity.[1] Therefore, it should not be used as a specific chemical inhibitor of NAT10-catalyzed RNA acetylation.[1]

Q2: What is a pan-assay interference compound (PAINS)?

A2: Pan-assay interference compounds are molecules that show activity in a wide range of assays, not through specific interaction with the intended biological target, but by interfering

with the assay technology itself. This can occur through various mechanisms, including chemical reactivity, aggregation, redox activity, and fluorescence interference. PAINS are a significant source of false positives in high-throughput screening.

Q3: How does **Remodelin hydrobromide** interfere with assays?

A3: Remodelin's chemotype has been shown to be reactive with proteins.^[1] Specifically, it demonstrates thiol reactivity, as evidenced by ALARM (A La Assay to Detect Reactive Molecules) NMR experiments.^[1] This reactivity allows it to non-specifically interact with multiple protein targets within a cell or in a biochemical assay, leading to misleading results. It is considered a "cryptic" interference compound because it does not react with small molecule thiols, making its promiscuity less obvious in some standard control experiments.

Q4: I am observing unexpected effects of Remodelin in my cellular model. What could be the cause?

A4: The unexpected effects are likely due to Remodelin's off-target activity as a PAINS compound. Proteome-wide affinity profiling has confirmed that the Remodelin chemotype interacts with numerous protein targets.^[1] Therefore, any observed phenotype is likely a composite of these multiple interactions rather than the specific modulation of a single intended target. It is crucial to validate any findings with orthogonal approaches that do not rely on this compound.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Inconsistent results between experiments	PAINS compounds can be sensitive to minor variations in assay conditions (e.g., buffer components, protein concentration, incubation time).	Ensure strict adherence to a standardized protocol. Consider that the observed variability may be inherent to the compound's non-specific activity.
Apparent inhibition in a biochemical assay	Remodelin may be directly interacting with the assay components (e.g., the target protein, coupling enzymes, or detection reagents) in a non-specific manner, such as through covalent modification of cysteine residues.	Perform counter-screens to test for assay interference. This includes running the assay without the primary target, in the presence of a known scavenger of reactive compounds (like DTT, though Remodelin's reactivity is complex), and using an orthogonal assay with a different detection method.
Unexpected phenotype in a cell-based assay	The observed phenotype is likely a result of Remodelin's interaction with multiple off-target proteins.	Use a target-specific method (e.g., siRNA/shRNA knockdown, CRISPR/Cas9 knockout) to mimic the intended inhibition and see if the phenotype is recapitulated. This will help to distinguish between on-target and off-target effects.
Difficulty confirming a direct binding interaction	As a PAINS compound, Remodelin may not exhibit a classic, high-affinity binding to a single target.	Utilize biophysical methods that can detect weak or covalent interactions. Be aware that even if binding is detected, it may not be specific.

Experimental Data and Protocols

Assay Interference Data

While a comprehensive quantitative list of all off-targets is not publicly available, the primary evidence for Remodelin's interference comes from ALARM NMR.

Assay	Result	Interpretation
ALARM NMR	DTT-dependent chemical shift perturbation observed.	Indicates thiol reactivity and the potential for non-specific covalent modification of proteins.
Proteome-wide Affinity Profiling	Interaction with multiple protein targets.	Confirms the promiscuous nature of the Remodelin chemotype.
ac4C Cellular Quantification	No significant change in N4-acetylcytidine levels upon Remodelin treatment.	Demonstrates a lack of on-target activity for its initially proposed target, NAT10.

Key Experimental Protocol: ALARM NMR

Objective: To assess the thiol-reactivity of a compound, which is a common mechanism of assay interference.

Methodology:

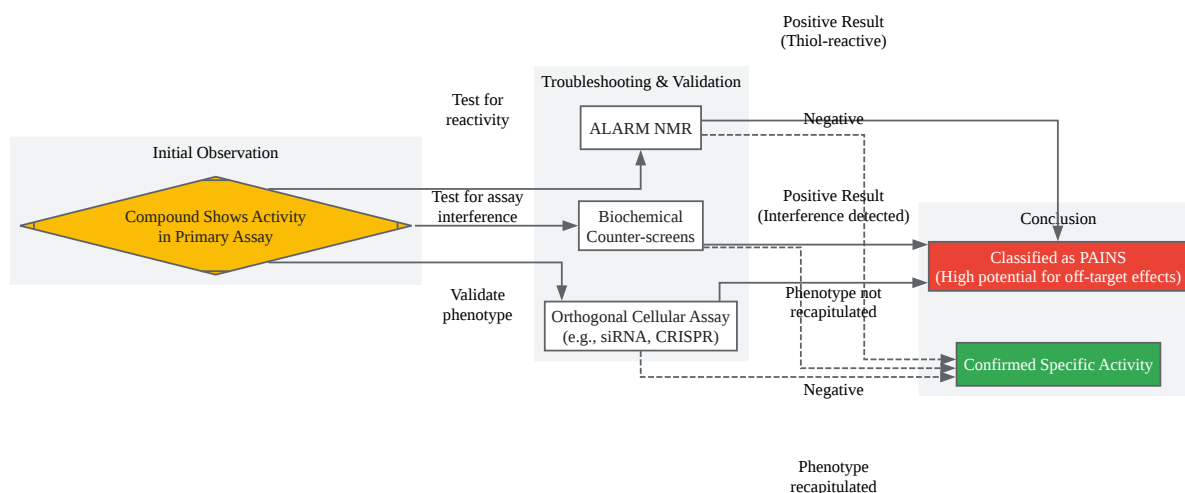
- Protein Preparation:** A truncated human La antigen is expressed and purified. This protein is used as a reporter because it contains hyper-reactive cysteine residues. The protein is labeled with ^{13}C for NMR detection.
- Sample Preparation:** The test compound (e.g., Remodelin) is incubated with the ^{13}C -labeled La antigen in two parallel samples: one with and one without an excess of a reducing agent like dithiothreitol (DTT).
- NMR Data Acquisition:** A $[^1\text{H}\text{-}^{13}\text{C}]$ -Heteronuclear Multiple Quantum Coherence (HMQC) NMR spectrum is acquired for each sample. This experiment specifically observes the signals from

the ^{13}C -labeled methyl groups of the La antigen.

- **Data Analysis:** The spectra from the samples with and without DTT are compared to a vehicle control (e.g., DMSO). A change in the chemical shifts of the La antigen's peaks in the absence of DTT, which is reversed or prevented by the presence of DTT, indicates that the compound is reacting with the protein's thiols.

Visualizations

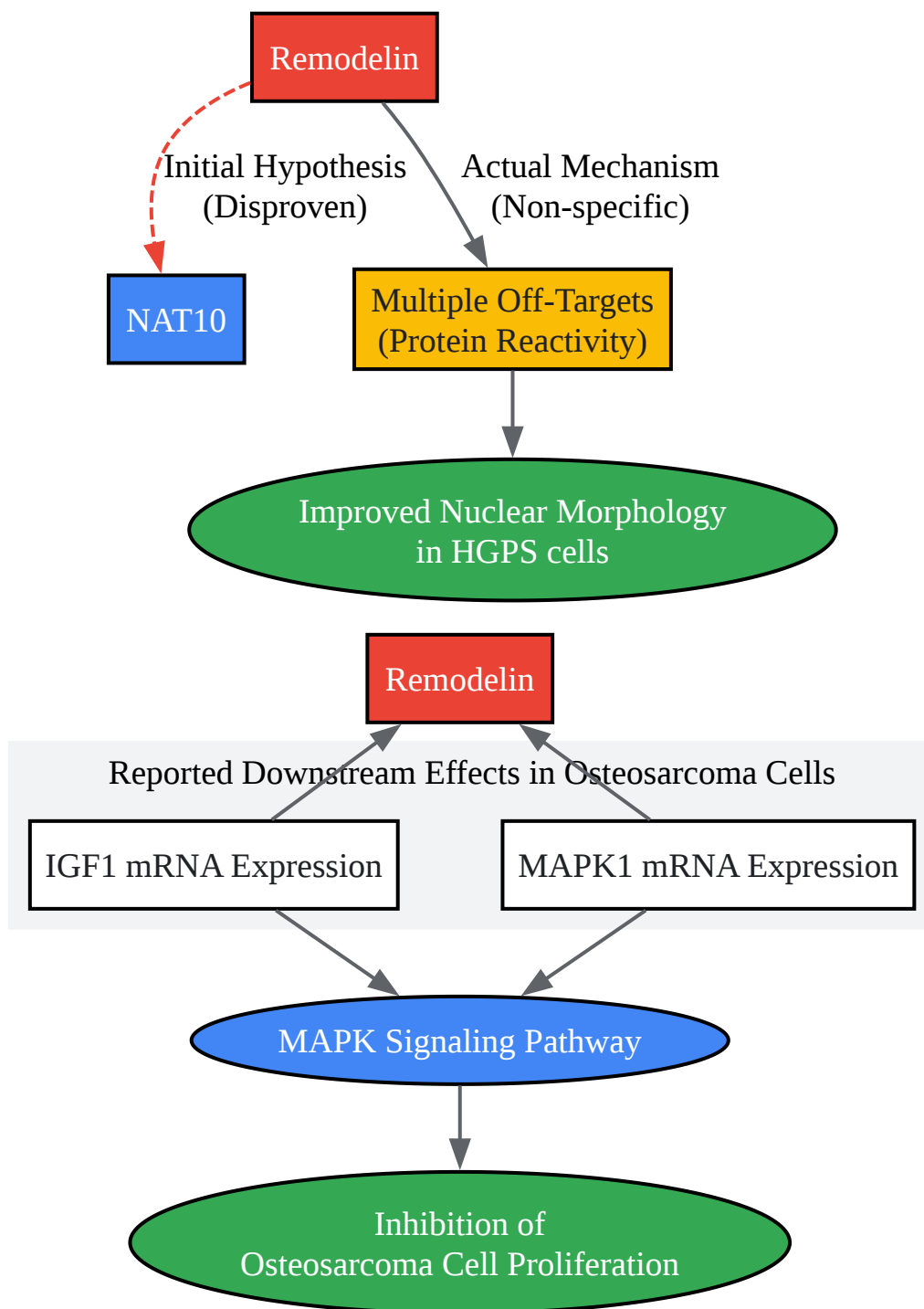
Experimental Workflow: Identifying PAINS Activity



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Caption: Troubleshooting workflow for a compound suspected of PAINS activity.

Signaling Pathway: Misattribution of Remodelin's Effect on Nuclear Morphology



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References

- 1. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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